

optimizing grinding and particle size for olivine carbon sequestration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivine

Cat. No.: B12688019

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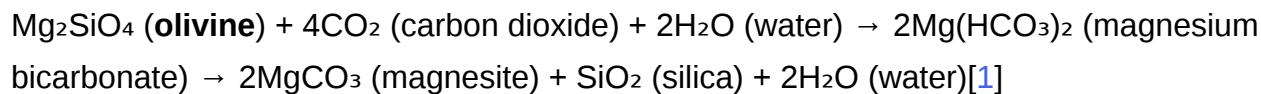
Technical Support Center: Optimizing Olivine Carbon Sequestration

Welcome to the technical support center for **olivine**-based carbon sequestration. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for grinding and particle size selection of **olivine** for efficient carbon dioxide removal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using **olivine** for carbon sequestration?

A1: **Olivine**, a magnesium iron silicate mineral, reacts with carbon dioxide (CO₂) and water in a process called mineral carbonation or enhanced weathering. This reaction transforms CO₂ from a gas into stable carbonate minerals, effectively locking it away for long geological timescales. The basic chemical reaction for the primary magnesium silicate in **olivine** (forsterite) is:



Q2: Why is particle size so critical for efficient **olivine** carbonation?

A2: The rate of the carbonation reaction is largely dependent on the available surface area of the **olivine** particles.^[2] Grinding **olivine** into smaller particles dramatically increases the

surface area-to-volume ratio, exposing more of the mineral to react with CO₂ and water, thus accelerating the sequestration process.[2][3]

Q3: What are the primary factors that influence the rate of **olivine** dissolution and carbonation?

A3: Several key factors govern the reaction kinetics:

- Particle Size: Smaller particles provide a larger reactive surface area.[2]
- Temperature: Higher temperatures generally increase the reaction rate, with an optimal range often cited between 185-200°C for industrial processes.[4][5][6]
- pH: **Olivine** dissolution is pH-dependent, with increased rates typically observed in more acidic conditions.[7][8]
- CO₂ Pressure: Higher partial pressures of CO₂ can enhance the dissolution of **olivine**.[9]
- Water Availability: Water is a necessary reactant in the weathering process.[1]
- Salinity: The presence of salts can influence the reaction rates.[10]

Q4: What is the silica passivation layer and how does it affect the reaction?

A4: During the carbonation process, a silica-rich layer can form on the surface of the **olivine** particles.[11][12] This layer can act as a barrier, inhibiting the diffusion of reactants to the unreacted mineral surface and thereby slowing down or even halting the carbonation reaction. [11][13]

Troubleshooting Guides

Problem 1: Carbon sequestration rate is slower than expected.

Possible Cause	Suggested Solution
Insufficiently small particle size.	Verify the particle size distribution using techniques like laser diffraction or sieve analysis. If the particles are too large, optimize the grinding protocol to achieve a smaller mean particle size.
Formation of a silica passivation layer.	Consider methods to mitigate the passivation layer, such as wet grinding, concurrent grinding (attrition-leaching), or the use of certain additives that can help to remove or disrupt the layer. [14] Mechanical agitation can also help abrade the passivating layer.
Suboptimal pH of the reaction medium.	Monitor and adjust the pH of the solution. Lower pH levels can increase the olivine dissolution rate. [7] The use of pH buffering agents may be necessary for certain experimental setups. [15]
Low reaction temperature.	If experimentally feasible, increase the temperature of the reaction. The optimal temperature for olivine carbonation is often cited as 185-200°C. [4] [5] [6]
Inadequate CO ₂ concentration.	Ensure a sufficient supply of CO ₂ to the reaction. For aqueous experiments, this may involve bubbling CO ₂ gas through the solution or operating under elevated CO ₂ pressure. [15]

Problem 2: Difficulty in achieving consistent particle size distribution.

Possible Cause	Suggested Solution
Inappropriate grinding method.	Evaluate the grinding technique. Wet grinding is often more energy-efficient than dry grinding and can help prevent particle aggregation. [16] Consider using a ball mill for controlled particle size reduction.
Inconsistent grinding time or intensity.	Standardize the grinding protocol, including the duration, speed, and type of grinding media used.
Lack of proper particle size analysis.	Implement regular particle size analysis using methods like sieve analysis, laser diffraction, or scanning electron microscopy (SEM) to monitor the output of the grinding process. [17] [18]

Problem 3: Potential for heavy metal leaching.

Possible Cause	Suggested Solution
Natural composition of olivine.	Olivine deposits can contain trace amounts of heavy metals like nickel and chromium. [19]
Analysis of leachates.	It is crucial to analyze the aqueous phase of the experiment for leached metals using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
Sourcing of olivine.	Characterize the chemical composition of the olivine source material before beginning experiments to understand the potential for metal leaching.

Data Presentation

Table 1: Effect of Particle Size on **Olivine** Dissolution and Carbonation

Particle Size	Dissolution Rate	CO ₂ Sequestration Efficiency	Reference
< 20 µm	Higher	Increased	[15]
20 - 63 µm	Moderate	Moderate	[15]
63 - 100 µm	Lower	Decreased	[15]
>200 µm	Lowest	Significantly Reduced	[20]

Note: Dissolution rates are qualitative and comparative. Actual rates depend on specific experimental conditions.

Table 2: Influence of Temperature on Olivine Carbonation Rate

Temperature (°C)	Relative Reaction Rate	Notes	Reference
50	Low	Reaction proceeds slowly.	[4][10]
90	Moderate	A change in reaction mechanism is observed above this temperature.	[4][5]
150-200	High (Optimal)	Generally considered the most efficient temperature range for rapid carbonation.	[4][5][6][10]
>200	Decreasing	Rates may decrease due to competing reactions like serpentinization.	[10]

Experimental Protocols

Protocol 1: Laboratory-Scale Olivine Grinding

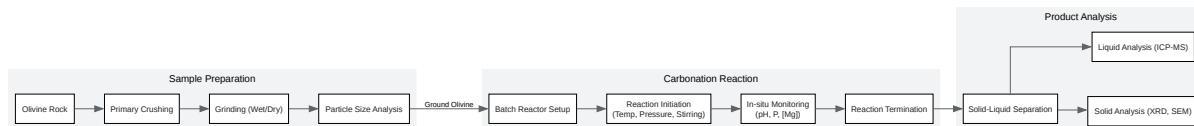
- Sample Preparation: Begin with a representative sample of **olivine** rock.[21]
- Primary Crushing: Use a jaw crusher to reduce the size of large rocks to smaller, manageable pieces.
- Secondary Grinding: Transfer the crushed **olivine** to a ball mill.
 - For dry grinding, ensure the **olivine** and grinding media are completely dry.
 - For wet grinding, add a liquid medium (e.g., water or ethanol) to the mill.[21]
- Milling: Operate the ball mill for a predetermined time and speed to achieve the target particle size range. These parameters will need to be optimized based on the specific equipment and desired outcome.
- Particle Size Analysis: After grinding, collect the **olivine** powder and analyze the particle size distribution using a sieve stack with various mesh sizes or a laser diffraction particle size analyzer.[17][18]
- Storage: Store the ground **olivine** in a desiccator to prevent premature reaction with atmospheric moisture and CO₂.

Protocol 2: Batch Reactor **Olivine** Carbonation Experiment

- Reactor Setup: Utilize a high-pressure batch reactor equipped with temperature and pressure controls, a stirring mechanism, and sampling ports.
- Reactant Preparation:
 - Weigh a precise amount of ground **olivine** of a known particle size distribution.
 - Prepare the aqueous solution (e.g., deionized water, saline solution).
- Loading the Reactor:
 - Add the prepared aqueous solution to the reactor.
 - Add the ground **olivine** to the solution.

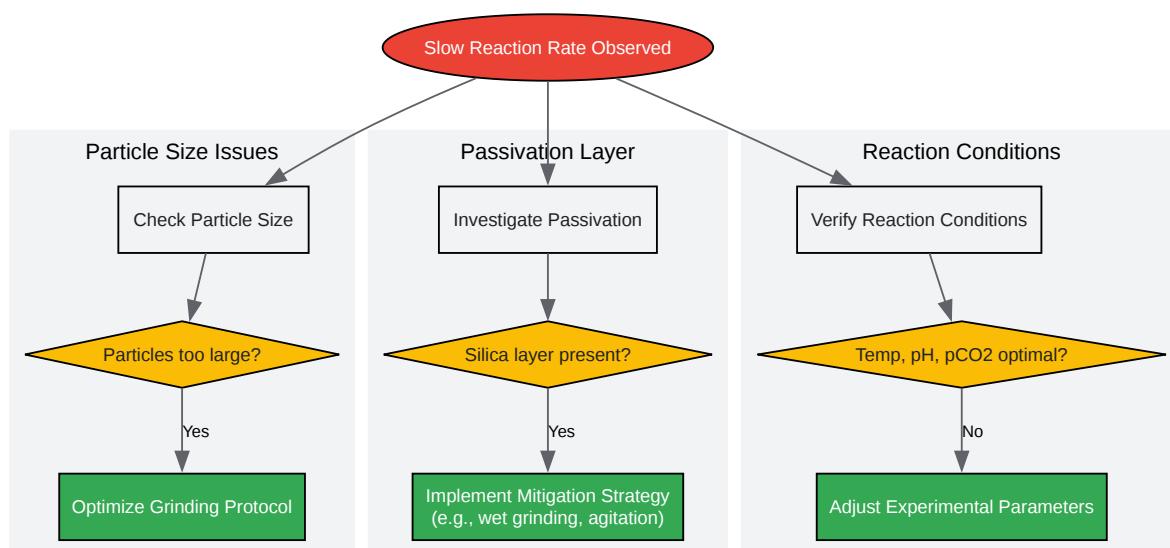
- Reaction Initiation:
 - Seal the reactor and begin stirring to ensure the **olivine** is well-suspended.
 - Heat the reactor to the desired experimental temperature (e.g., 185°C).[4][5][6]
 - Pressurize the reactor with CO₂ to the target pressure.
- Monitoring the Reaction:
 - Periodically collect aqueous samples through the sampling port to analyze for changes in pH, alkalinity, and dissolved magnesium and silicon concentrations using techniques like titration and ICP-MS.
 - Monitor the pressure within the reactor; a decrease in pressure may indicate CO₂ consumption.
- Reaction Termination and Analysis:
 - After the desired reaction time, cool the reactor and carefully depressurize it.
 - Separate the solid and liquid phases by filtration.
 - Analyze the solid products using X-ray diffraction (XRD) to identify the presence of carbonate minerals (e.g., magnesite) and remaining **olivine**.
 - Quantify the extent of carbonation by analyzing the carbon content of the solid residue.[7]

Visualizations



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Caption: Experimental workflow for **olivine** carbon sequestration.



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Caption: Troubleshooting logic for slow **olivine** carbonation.

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- To cite this document: BenchChem. [optimizing grinding and particle size for olivine carbon sequestration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#optimizing-grinding-and-particle-size-for-olivine-carbon-sequestration]

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